2-(p-Hydroxyphenyl)-2-phenyl-acetophenone
Overview
Description
2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is a type of phenolic compound. Phenolic compounds are secondary metabolites in plants and can be classified into simple phenolics, which include phenolic acids like hydroxybenzoic and hydroxycinnamic acids . The core of simple phenolic acid is a single aromatic ring . They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
Synthesis Analysis
The synthesis of glycosides of 2-(p-Hydroxyphenyl)ethanol has been studied. The glycosidation reaction has been studied with respect to the phenolic and alcoholic hydroxyls of 2-(p-Hydroxyphenyl)ethanol . 2-(p-Hydroxyphenyl)ethyl β-D-glucopyranoside, (α±β)-L-arabinopyranoside, and β-D-lactoside have been synthesized for the first time .Molecular Structure Analysis
The structure of lignin, which is similar to this compound, is heterogeneous. Various combinations of side chain structures and p-hydroxyphenyl (1), guaiacyl (2), and syringyl (3) structures increase the diversity of lignin structures .Chemical Reactions Analysis
Lignin, an aromatic constituent of woody biomass, is a potential renewable aromatic feedstock for a sustainable future carbon economy. Pyrolysis-based technologies, such as fast pyrolysis and gasification, are promising methods for converting lignin into biochemicals, biomaterials, and biofuels .Physical and Chemical Properties Analysis
Phenolic acids are one of the major classes of phenolic compounds occurring as secondary metabolites in plants; among them, hydroxybenzoic and hydroxycinnamic acids are outstanding . These compounds are widespread in the human diet through plant-based foods, where they contribute to sensory and functional properties .Mechanism of Action
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme found in both plants and animals which catalyzes the catabolism of the amino acid tyrosine . Preventing the breakdown of tyrosine has three negative consequences: the excess of tyrosine stunts growth; the plant suffers oxidative damage due to lack of tocopherols (vitamin E); and .
Safety and Hazards
Future Directions
Lignin valorization has gained increasing attention over the past decade. Being the world’s largest source of renewable aromatics, its valorization could pave the way towards more profitable and more sustainable lignocellulose biorefineries . Many lignin valorization strategies focus on the disassembly of lignin into aromatic monomers, which can serve as platform molecules for the chemical industry .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1,2-diphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNQPHLKQQWYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522215 | |
Record name | 2-(4-Hydroxyphenyl)-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-98-6 | |
Record name | 2-(4-Hydroxyphenyl)-1,2-diphenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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